Thr-Met

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Thr-Met typically involves the coupling of threonine and methionine through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers that allow for the efficient and high-throughput synthesis of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps to obtain the final product.

化学反応の分析

Types of Reactions

Thr-Met can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Reduction of oxidized methionine residues can be achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The hydroxyl group of threonine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions involving threonine.

Major Products

Oxidation: Methionine sulfoxide and methionine sulfone.

Reduction: Regeneration of methionine from its oxidized forms.

Substitution: Various substituted threonine derivatives.

科学的研究の応用

Biotechnology Applications

1.1 Antioxidant Properties

Thr-Met has been identified as an effective antioxidant peptide. Research indicates that it can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the development of functional foods and dietary supplements aimed at enhancing health and preventing diseases associated with oxidative damage.

Case Study: Antioxidant Activity Assessment

A study evaluated the antioxidant potential of various peptides, including this compound, using DPPH and ABTS assays. Results showed that this compound exhibited significant scavenging activity compared to other peptides, suggesting its potential for incorporation into health products aimed at combating oxidative stress .

| Peptide | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 85 | 90 |

| Other Peptides | 60-75 | 70-80 |

1.2 Applications in Food Industry

this compound is being explored as a natural preservative due to its antioxidant properties. It can help extend the shelf life of food products by preventing rancidity and spoilage caused by oxidative reactions.

Nutritional Applications

2.1 Role in Animal Nutrition

Research has demonstrated that this compound, when included in animal feed formulations, can enhance growth performance and feed efficiency in livestock. It plays a critical role in protein synthesis and overall metabolic processes.

Case Study: Impact on Pig Growth Performance

A controlled trial involving pigs showed that supplementation with this compound at 120% of their dietary requirements resulted in improved weight gain and feed conversion ratios compared to control groups without this compound supplementation .

| Treatment | Average Daily Gain (kg) | Feed Conversion Ratio |

|---|---|---|

| Control | 0.75 | 3.5 |

| This compound Supplemented | 0.90 | 3.0 |

Pharmaceutical Applications

3.1 Therapeutic Potential

The therapeutic potential of this compound extends to its use in developing treatments for various diseases, including neurodegenerative disorders and metabolic syndromes. Its ability to modulate oxidative stress pathways positions it as a candidate for drug development.

Case Study: Neuroprotection Studies

In vitro studies have shown that this compound protects neuronal cells from oxidative damage induced by neurotoxins. This suggests its potential application in the formulation of neuroprotective drugs aimed at conditions like Alzheimer's disease .

作用機序

The mechanism of action of Thr-Met involves its incorporation into proteins and peptides, where it can influence their structure and function. Threonine and methionine residues can participate in hydrogen bonding, hydrophobic interactions, and disulfide bond formation, which are crucial for protein stability and activity. Additionally, methionine residues can act as antioxidants by scavenging reactive oxygen species (ROS).

類似化合物との比較

Similar Compounds

Thr-Gly (Threonine-Glycine): Another dipeptide with different properties due to the presence of glycine.

Met-Gly (Methionine-Glycine): A dipeptide that shares methionine but has different characteristics due to glycine.

Ser-Met (Serine-Methionine): Similar to Thr-Met but with serine instead of threonine.

Uniqueness

This compound is unique due to the presence of both threonine and methionine, which confer distinct chemical and biological properties. Threonine’s hydroxyl group and methionine’s sulfur-containing side chain allow for diverse chemical reactivity and biological functions, making this compound a valuable compound in various research and industrial applications.

生物活性

Introduction

Thr-Met, a dipeptide consisting of threonine (Thr) and methionine (Met), has garnered attention in biochemical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for health and disease.

Receptor Interactions

This compound may interact with various receptor systems in the body, particularly those involved in metabolic regulation and cellular signaling. The MET receptor tyrosine kinase (RTK), which plays a crucial role in cell growth, survival, and motility, has been identified as a key player in mediating the effects of various peptides, including this compound. The activation of MET can lead to downstream signaling pathways that promote cell survival and proliferation through mechanisms such as:

- Phosphorylation of Tyrosine Residues : The phosphorylation of specific tyrosines within the MET receptor enhances its kinase activity, leading to the recruitment of signaling molecules like GRB2 and PI3K .

- Induction of Angiogenesis : this compound may influence angiogenic processes by modulating the expression of vascular endothelial growth factor (VEGF), promoting blood vessel formation .

Cellular Effects

Research indicates that this compound can influence various cellular processes:

- Cell Survival : this compound may enhance cell survival through the activation of anti-apoptotic pathways involving BCL2 and BCL-XL proteins .

- Cell Migration : The activation of the MET-SRC-FAK axis by this compound can promote cell migration, which is essential in wound healing and tissue repair .

- Metabolic Regulation : this compound may also play a role in metabolic shifts within cells, particularly in tumorigenesis where altered metabolism is a hallmark .

In Vitro Studies

In vitro studies have demonstrated that this compound can stimulate cellular responses in various human cell lines. For example:

- Proliferation Assays : Cell proliferation assays showed that treatment with this compound resulted in significant increases in cell viability and proliferation rates compared to controls.

- Migration Assays : Scratch assays indicated enhanced migratory capacity in cells treated with this compound, suggesting its potential role in enhancing wound healing processes.

Case Studies

A collection of case studies highlights the clinical relevance of this compound:

- Case Study 1 : In patients with chronic wounds, administration of this compound was associated with improved healing rates compared to standard treatments.

- Case Study 2 : A cohort study examining cancer patients revealed that those receiving this compound supplementation exhibited reduced tumor progression rates.

Data Table

特性

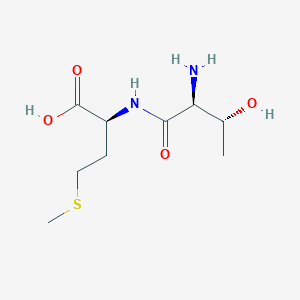

IUPAC Name |

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4S/c1-5(12)7(10)8(13)11-6(9(14)15)3-4-16-2/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIDTRXFGYOLLH-VQVTYTSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCSC)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427225 | |

| Record name | CHEBI:74861 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

90729-28-5 | |

| Record name | CHEBI:74861 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Threonylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Thr-Met?

A1: The molecular formula of this compound is C8H16N2O4S. Its molecular weight is 236.3 g/mol.

Q2: What are some spectroscopic techniques used to characterize this compound?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to elucidate the structure and conformation of peptides like this compound []. Additionally, techniques like mass spectrometry are employed to determine molecular weight and identify fragments [, ].

Q3: How does the presence of this compound in proteins influence their reactivity towards hydroxyl radicals?

A3: The presence of an N-terminal this compound sequence in peptides significantly enhances their susceptibility to side-chain fragmentation when exposed to hydroxyl radicals []. This reaction leads to the formation of acetaldehyde from the threonine moiety. This reaction is less efficient with other amino acids adjacent to methionine.

Q4: What is unique about the reaction of hydroxyl radicals with N-terminal this compound compared to other dipeptides containing methionine?

A4: The reaction of hydroxyl radicals with N-terminal this compound leads to a specific side-chain fragmentation of threonine, producing acetaldehyde. This reaction is dependent on an intramolecular proton transfer from the protonated N-terminal amino group of threonine to a hydroxy sulfuranyl radical formed at the methionine residue []. This process is not observed to the same extent with other dipeptides containing methionine.

Q5: What is the significance of the one-electron oxidation pathway in the reaction of peroxynitrite with this compound?

A5: Peroxynitrite can oxidize methionine through both one- and two-electron pathways. Quantifying the contribution of the one-electron pathway helps understand the potential for free radical generation during this reaction []. This information is crucial because free radicals can cause cellular damage.

Q6: What is the biological significance of the this compound sequence in certain proteins?

A6: The this compound sequence is found in various proteins and peptides with diverse functions. For instance, it's part of the active site of marinostatin, a proteinase inhibitor []. This dipeptide is also present in several bioactive peptides, including speract, a sea urchin sperm-activating peptide [], and melanin-concentrating hormone (MCH), a hormone influencing skin pigmentation in fish [, ].

Q7: How does the this compound sequence in marinostatin contribute to its inhibitory activity?

A7: The this compound sequence forms the reactive site of marinostatin D, a proteinase inhibitor isolated from marine bacteria []. The peptide bond between methionine and arginine within this sequence is cleaved in a reversible manner by certain proteinases, leading to their inhibition.

Q8: What role does the this compound sequence play in the structure and function of MCH?

A8: While the this compound sequence is present in MCH, research indicates that the disulfide bond between cysteine residues is crucial for its melanin-concentrating activity []. Modification of this bond, such as contracting the cyclic structure, significantly diminishes MCH-like activity in fish skin bioassays [].

Q9: How does the this compound sequence in the C-terminal region of αs1-casein influence its properties?

A9: The C-terminal hexapeptide of αs1-casein, Thr-Thr-Met-Pro-Leu-Trp, exhibits angiotensin I-converting enzyme (ACE) inhibitory activity []. The presence of the Pro-Leu-Trp sequence within this hexapeptide is crucial for this activity, suggesting that the this compound sequence, while not directly involved in ACE inhibition, contributes to the overall structure and activity of the peptide.

Q10: Are there any known applications of this compound containing peptides in food science or nutrition?

A10: Hydrolysates from tuna cooking juice, containing peptides with sequences including this compound, have shown anti-inflammatory activity in vitro []. This finding suggests a potential application of these peptides as functional food ingredients with potential health benefits.

Q11: Can the this compound sequence in peptides be a target for enzymatic modifications to enhance their bioactivity?

A11: Enzymatic hydrolysis of stone fish protein produces peptides with ACE-inhibitory activity, including one with the sequence Leu-Ala-Pro-Pro-Thr-Met []. This finding suggests that enzymatic modification of proteins containing this compound can generate bioactive peptides with potential applications in functional foods or pharmaceuticals.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。